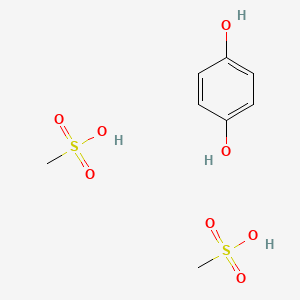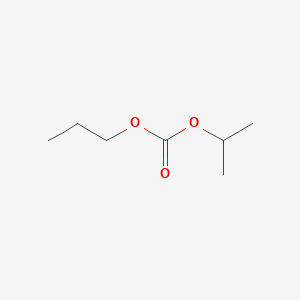
Propan-2-yl propyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl propyl carbonate is an organic compound that belongs to the class of carbonates. It is a colorless liquid with a mild odor and is used in various industrial and scientific applications. The compound is known for its stability and versatility, making it a valuable component in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl propyl carbonate can be synthesized through the reaction of propan-2-ol (isopropanol) with propyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the reaction proceeds smoothly and to prevent any side reactions.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow process. This method involves the continuous mixing of propan-2-ol and propyl chloroformate in a reactor, with the reaction being catalyzed by a base. The product is then purified through distillation to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl propyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to produce propan-2-ol and propyl alcohol.
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form carbon dioxide and water.
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, temperature range of 25-50°C.
Oxidation: Potassium permanganate or chromic acid, acidic or basic medium, temperature range of 50-100°C.
Substitution: Nucleophiles such as amines or alcohols, temperature range of 0-25°C.
Major Products Formed
Hydrolysis: Propan-2-ol and propyl alcohol.
Oxidation: Carbon dioxide and water.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl propyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of other carbonates and esters.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its excellent solvent properties.
Mechanism of Action
The mechanism of action of propan-2-yl propyl carbonate involves its ability to act as a carbonyl donor in various chemical reactions. The carbonate group can undergo nucleophilic attack, leading to the formation of new carbon-oxygen bonds. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved include interactions with nucleophiles such as amines and alcohols, resulting in the formation of substituted carbonates.
Comparison with Similar Compounds
Similar Compounds
Propan-2-ol (Isopropanol): A primary alcohol used as a solvent and disinfectant.
Propyl Chloroformate: An ester used in the synthesis of carbonates and carbamates.
Ethyl Carbonate: A similar carbonate compound used in organic synthesis.
Uniqueness
Propan-2-yl propyl carbonate is unique due to its combination of stability, reactivity, and versatility. Unlike other carbonates, it can undergo a wide range of chemical reactions, making it a valuable intermediate in various chemical processes. Its ability to act as a carbonyl donor and its compatibility with different nucleophiles further enhance its utility in scientific research and industrial applications.
Properties
CAS No. |
119812-13-4 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
propan-2-yl propyl carbonate |
InChI |
InChI=1S/C7H14O3/c1-4-5-9-7(8)10-6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
YSXQKGSCQVYVQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


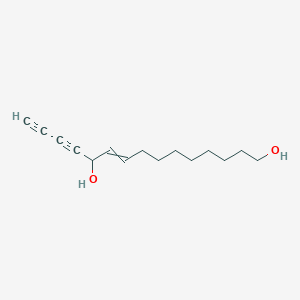
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)
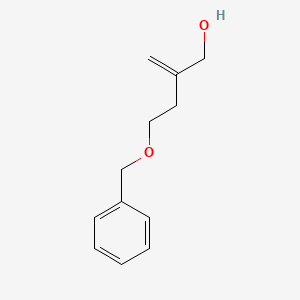
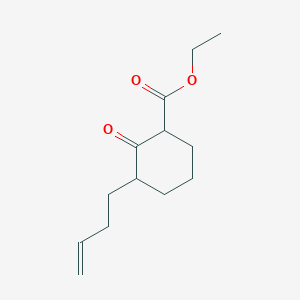
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
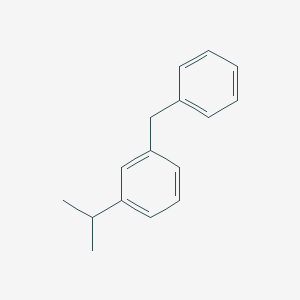
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
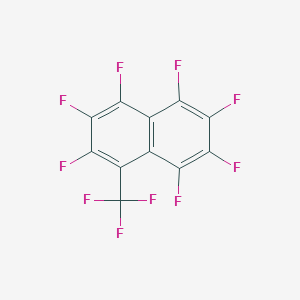
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)
